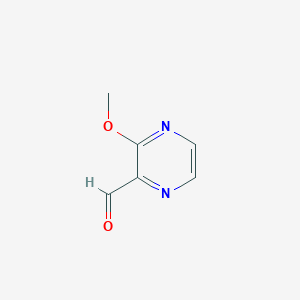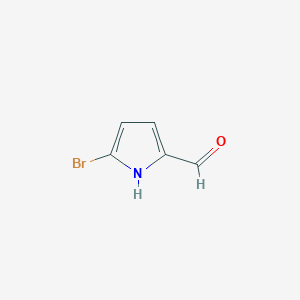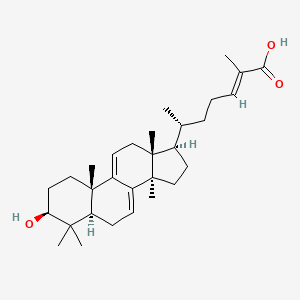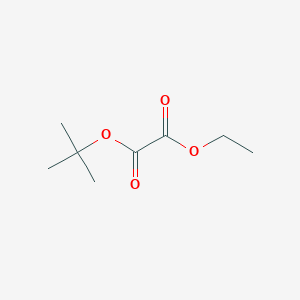
2-Bromo-6-(trifluoromethyl)phenol
Vue d'ensemble
Description
2-Bromo-6-(trifluoromethyl)phenol, also known as 2-Bromo-3,5-difluorophenol, is a brominated phenol that has been used in a variety of scientific research applications. It is a highly reactive compound that has been used in the synthesis of a variety of organic compounds, and it has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Environmental Impact and Toxicology : 2,4,6-Tribromophenol, a related compound, is widely produced and has significant environmental presence. It is used in flame retardants and as a pesticide, leading to its ubiquity in the environment. However, there's limited knowledge about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Crystal Structure Characterization : Bromo-substituted Schiff bases, closely related to 2-Bromo-6-(trifluoromethyl)phenol, have been synthesized and characterized. Their crystal structures were studied to understand molecular interactions and stability, contributing to the knowledge in the field of molecular design and engineering (Dong et al., 2015).
Chemical Synthesis and Transformation : In chemical synthesis, 2-Bromo-6-(trifluoromethyl)phenol is part of processes like domino transformations, where it is used to create complex organic molecules. This has applications in pharmaceutical and material science research (Rulev et al., 2007).
Biochemical and Cellular Studies : Bromophenols, including compounds similar to 2-Bromo-6-(trifluoromethyl)phenol, have been studied for their effects on cellular signaling in neuroendocrine cells. This research is crucial for understanding the biological impacts of these chemicals (Hassenklöver et al., 2006).
Theoretical and Computational Chemistry : Computational studies have been conducted on related bromophenols to understand their molecular properties and behavior. This research aids in predicting the behavior of similar compounds in various environments and applications (Khalaji et al., 2017).
Propriétés
IUPAC Name |
2-bromo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBWBAUXZPOXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562878 | |
| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2844-05-5 | |
| Record name | 2-Bromo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
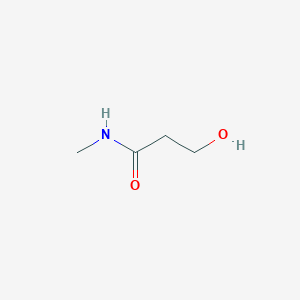

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
